3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Halogenated compounds, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Used in the development of luminescent materials and other technological applications.
Uniqueness
The uniqueness of 3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable target for scientific research and industrial applications.
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10N4O/c1-9-12(6-11(8-15)14(19)17-9)10-2-4-18-5-3-16-13(18)7-10/h2-7,12H,1H3 |
InChI Key |
SUFDPYPQHRWJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(=CC1C2=CC3=NC=CN3C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.